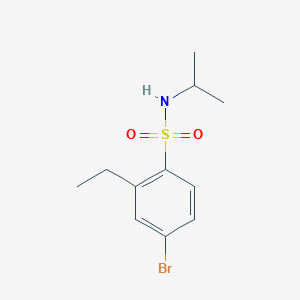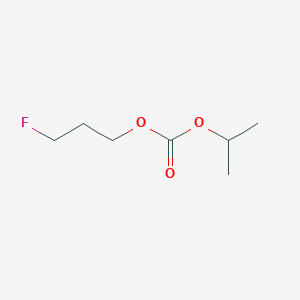
3-Fluoropropyl isopropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropropyl isopropyl carbonate is an organic compound with the molecular formula C7H13FO3 and a molecular weight of 164.17 g/mol . It is a fluorinated carbonate ester, which is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl isopropyl carbonate typically involves the reaction of 3-fluoropropanol with isopropyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoropropyl isopropyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would produce a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and isopropyl alcohol.
Aplicaciones Científicas De Investigación
3-Fluoropropyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the synthesis of fluorinated biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoropropyl isopropyl carbonate involves its ability to undergo nucleophilic substitution reactions. The fluorine atom in the compound is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropropyl isopropyl carbonate
- 3-Fluoropropyl methyl carbonate
- 2-Fluoroethyl isopropyl carbonate
Uniqueness
3-Fluoropropyl isopropyl carbonate is unique due to its specific fluorination pattern and the presence of both isopropyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H13FO3 |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
3-fluoropropyl propan-2-yl carbonate |
InChI |
InChI=1S/C7H13FO3/c1-6(2)11-7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
Clave InChI |
IJMJUAQDBAILOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)
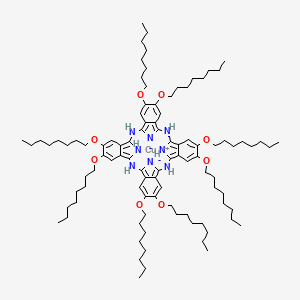
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
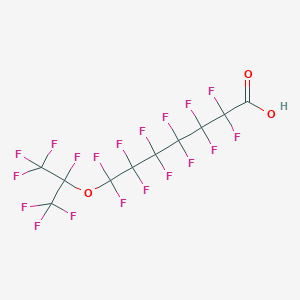
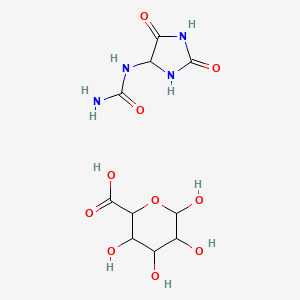
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
